Ethyl 3-bromopyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms. It is primarily used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromopyrazine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl pyrazine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration . The product is then purified through crystallization or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate (K3PO4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrazine derivatives, while coupling reactions with aryl boronic acids produce arylpyrazine derivatives .
Scientific Research Applications
Ethyl 3-bromopyrazine-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 3-bromopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit viral replication by targeting viral RNA-dependent RNA polymerase, as seen in the case of favipiravir, a related compound . The exact molecular pathways involved vary depending on the specific biological context and target .
Comparison with Similar Compounds
Ethyl 3-bromopyrazine-2-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-6-bromopyrazine-2-carboxylate: Contains an amino group at the 6-position, which can alter its reactivity and applications.
3,6-Dibromopyrazine-2-carboxylate: Contains an additional bromine atom, which can affect its chemical properties and reactivity.
This compound is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups, which make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
ethyl 3-bromopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3 |
InChI Key |
JTZJUXFPUFUYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.